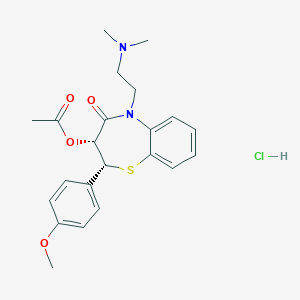

Ent-diltiazem hydrochloride

Vue d'ensemble

Description

Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker or calcium antagonist . It belongs to a class of medications called calcium-channel blockers . It works by relaxing the blood vessels so the heart does not have to pump as hard. Diltiazem also increases the supply of blood and oxygen to the heart .

Synthesis Analysis

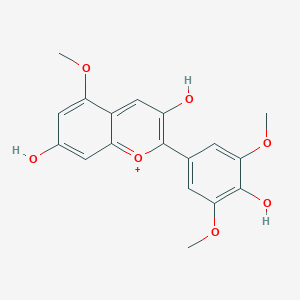

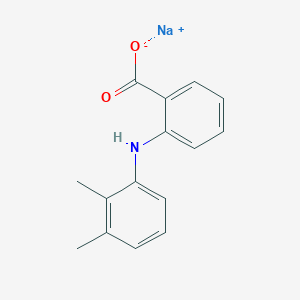

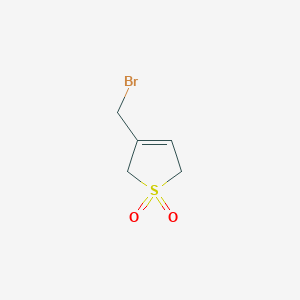

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . The impurities were separated on the Zorbax RX C8 column with mobile phase-A consisting of a mixture of 0.05 M sodium dihydrogen phosphate monohydrate buffer pH 3.0 and methanol in the ratio 800:200v/v and mobile phase-B consisting of acetonitrile . A process for the preparation of diltiazem involves the recovery of toluene and unreacted acetic anhydride .Molecular Structure Analysis

Diltiazem hydrochloride is chemically known as 3-(acetyloxy)-5-[2-(dimethylamino) ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1, 5-benzothiazepin-4(5H)-one monohydrochloride . The molecular structure shows that the diltiazem hydrochloride and its related compounds are polar in nature due to the presence of the amine group (–NH) .Chemical Reactions Analysis

Diltiazem hydrochloride reacts with 4-chloro-7-nitrobenzofurazan (NBD-Cl), both in pure form and in the pharmaceutical dosage form .Physical and Chemical Properties Analysis

Diltiazem hydrochloride has poor aqueous solubility . Its hydrochloride salt has been marketed due to the poor aqueous solubility of the drug .Applications De Recherche Scientifique

Traitement des fissures anales

Le chlorhydrate d’Ent-diltiazem a été formulé en gels pour le traitement topique des fissures anales chroniques (FAC). Ces gels sont conçus pour réduire le spasme du sphincter anal, ce qui est un objectif commun partagé par les approches chirurgicales et médicales du traitement des FAC . L’utilisation de polymères approuvés par la FDA comme l’hydroxypropylméthylcellulose (HPMC), la méthylcellulose (MC) et l’oxyde de polyéthylène (PEO) améliore la consistance et la stabilité de ces gels, ce qui en fait une option de traitement non chirurgical prometteuse.

Systèmes transdermiques d’administration de médicaments

Le développement de formulations de lécithine organogel pluronique (PLO) de chlorhydrate d’Ent-diltiazem représente une avancée significative dans les systèmes transdermiques d’administration de médicaments. Ces organogels peuvent délivrer efficacement le médicament à travers la peau, offrant une voie d’administration alternative qui pourrait être particulièrement utile pour les patients qui ont des difficultés avec les dosages oraux .

Microsphères à libération prolongée

Le chlorhydrate d’Ent-diltiazem a été utilisé pour créer des microsphères à libération prolongée. Ces microsphères sont conçues pour libérer le médicament progressivement sur une période prolongée, réduisant la fréquence des doses et améliorant potentiellement la conformité du patient. Les microsphères sont caractérisées à l’aide de techniques telles que la microscopie électronique à balayage et la spectroscopie infrarouge pour garantir leur qualité et leurs performances .

Mécanisme D'action

Target of Action

Ent-Diltiazem hydrochloride primarily targets the calcium channels in cardiac and vascular smooth muscle . It belongs to the non-dihydropyridine calcium channel blockers drug class . It displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

This compound works by inhibiting the influx of calcium ions during the depolarization of cardiac and vascular smooth muscle . This inhibition is crucial as calcium ions play a significant role in the contraction of these muscles. By blocking the calcium channels, this compound helps in relaxing the muscles, thereby reducing the workload on the heart .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the calcium signaling pathway . By inhibiting the influx of calcium ions, it disrupts the normal signaling processes that lead to muscle contraction. This results in the relaxation of vascular smooth muscle, which can lead to a decrease in blood pressure .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The systemic clearance of diltiazem is approximately 65 L/h . The half-life of total radioactivity is about 20 hours compared to 2 to 5 hours for diltiazem .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by this compound leads to a decrease in both systolic and diastolic blood pressure . It is classified as a negative inotrope (decreased force) and negative chronotrope (decreased rate) . It is also considered a rate-control drug as it reduces heart rate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the stomach can affect the dissolution and absorption of the drug. Furthermore, the drug’s stability and efficacy can be influenced by storage conditions such as temperature and humidity . Formulations like gastro-retentive in situ gels have been developed to improve the bioavailability and stability of the drug .

Safety and Hazards

Diltiazem hydrochloride may cause serious side effects such as chest pain, fast, slow, or uneven heart rate, a light-headed feeling, like you might pass out, heart problems, swelling, rapid weight gain, feeling short of breath, or liver problems . It may cause damage to organs (cardiovascular system), may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child .

Orientations Futures

Analyse Biochimique

Biochemical Properties

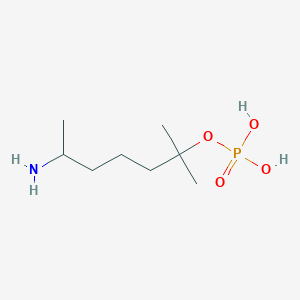

Ent-diltiazem hydrochloride works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily, it involves the interaction of the N, N - (dimethyl)ethylamine fragment of the drug molecule with the carboxylic groups of acids to form heterosynthons .

Cellular Effects

The therapeutic effects of this compound are believed to be related to its ability to inhibit the cellular influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscles . This results in the relaxation of vascular smooth muscle and a resultant decrease in peripheral vascular resistance .

Molecular Mechanism

This compound primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interferes with the slow inward (depolarizing) current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .

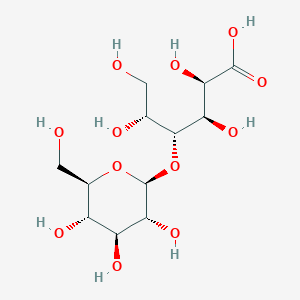

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied. For instance, it has been found that the aqueous solubility of diltiazem acetylsalicylate hydrate decreases by a maximum of 40-fold in comparison with the solubility of diltiazem hydrochloride .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on diltiazem hydrochloride has shown that it is rapidly eliminated in beagle dogs, with a relatively short half-life as a result of the high level of plasma clearance .

Metabolic Pathways

This compound is extensively metabolized by the liver and excreted by the kidneys and in bile

Transport and Distribution

This compound is well-absorbed and undergoes first-pass metabolism after oral administration

Propriétés

IUPAC Name |

[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-JUDYQFGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035351 | |

| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42399-54-2, 31953-18-1 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, acetate (ester), monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031953181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R-cis)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

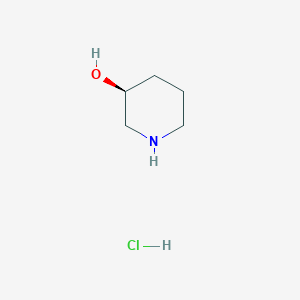

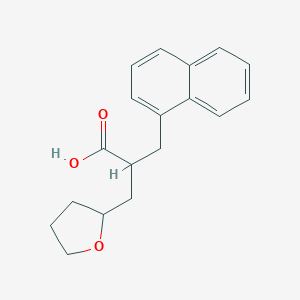

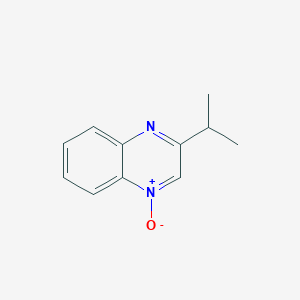

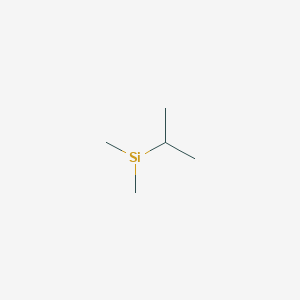

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)